Adenine hydrochloride hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

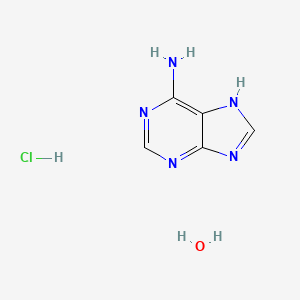

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

7H-purin-6-amine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5.ClH.H2O/c6-4-3-5(9-1-7-3)10-2-8-4;;/h1-2H,(H3,6,7,8,9,10);1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRDTAUFFBYTHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC=NC(=C2N1)N.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00975961 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6055-72-7 | |

| Record name | 3H-Purin-6-amine--hydrogen chloride--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00975961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6055-72-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Cornerstone of DNA Synthesis: A Technical Guide to Adenine Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenine (B156593), a fundamental purine (B94841) nucleobase, is indispensable to the fidelity and efficiency of DNA synthesis. As a primary component of deoxyadenosine (B7792050) triphosphate (dATP), one of the four deoxyribonucleoside triphosphates (dNTPs), adenine is integral to the polymerization of DNA strands. This technical guide provides an in-depth exploration of the role of adenine, supplied experimentally as adenine hydrochloride hydrate (B1144303), in the intricate processes of DNA replication and repair. We will delve into the core biochemical pathways that govern adenine metabolism—the de novo synthesis and salvage pathways—and present detailed experimental protocols for studying these mechanisms. Furthermore, this guide will summarize key quantitative data and provide visualizations of the relevant biological pathways and experimental workflows to support researchers and professionals in drug development in their understanding and application of adenine in their work.

Introduction: The Central Role of Adenine in DNA Synthesis

Adenine is one of the two purine nucleobases, along with guanine, that form the building blocks of nucleic acids.[1][2][3][4] Within the DNA double helix, adenine specifically pairs with thymine (B56734) via two hydrogen bonds, a crucial interaction for the structural integrity and stability of the genetic material. The primary role of adenine in DNA synthesis is as a constituent of dATP. DNA polymerases utilize dATP, along with dGTP, dCTP, and dTTP, as substrates to elongate the growing DNA chain during replication and repair processes.

The intracellular concentration of dATP, and therefore the availability of adenine, is a critical determinant of DNA replication fidelity.[5][6] Imbalances in the dNTP pools can lead to increased mutation rates and genomic instability. Consequently, the metabolic pathways that produce and regulate the supply of adenine are of significant interest in both fundamental research and the development of therapeutic agents, particularly in oncology and virology.

Adenine hydrochloride hydrate is a stable, water-soluble salt of adenine that is commonly used in in vitro and in vivo experimental systems to supplement adenine levels and study its effects on cellular processes, including DNA synthesis.[7][8] Its use allows researchers to investigate the intricacies of purine metabolism and its impact on genome integrity.

Biochemical Pathways of Adenine Metabolism

Cells employ two primary pathways to ensure a sufficient supply of purine nucleotides for DNA synthesis: the de novo synthesis pathway and the purine salvage pathway.

De Novo Purine Synthesis

The de novo pathway constructs purine nucleotides from simple precursors, such as amino acids, bicarbonate, and formate.[1][2][3][4] This energy-intensive process involves a series of enzymatic steps that ultimately lead to the synthesis of inosine (B1671953) monophosphate (IMP), the common precursor for both adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP).

The key stages of the de novo pathway leading to AMP are:

-

Ribose-5-phosphate is converted to 5-phosphoribosyl-1-pyrophosphate (PRPP) by PRPP synthetase.

-

PRPP is then converted to 5-phosphoribosylamine in the rate-limiting step, catalyzed by glutamine-PRPP amidotransferase.

-

A series of reactions involving glycine, formate, glutamine, aspartate, and carbon dioxide lead to the formation of inosine monophosphate (IMP) .

-

IMP is converted to adenylosuccinate by adenylosuccinate synthetase, utilizing aspartate and GTP.

-

Finally, adenylosuccinate lyase cleaves fumarate (B1241708) from adenylosuccinate to produce adenosine monophosphate (AMP) .

AMP is subsequently phosphorylated to ADP and then to ATP. For DNA synthesis, a portion of ADP is reduced to dADP by ribonucleotide reductase, which is then phosphorylated to dATP.

Purine Salvage Pathway

The purine salvage pathway is a more energy-efficient mechanism that recycles purine bases from the breakdown of nucleic acids or from dietary sources.[3][4] This pathway is particularly crucial in tissues with high energy demands or limited de novo synthesis capacity.

The key enzyme in the adenine salvage pathway is adenine phosphoribosyltransferase (APRT) .[9][10][11] APRT catalyzes the conversion of free adenine and PRPP into AMP. This single-step reaction provides a direct route for the incorporation of adenine into the nucleotide pool.

Quantitative Data on Adenine Supplementation

The supplementation of cell culture media or diets with adenine can have a significant impact on intracellular nucleotide pools and related physiological outcomes. The following table summarizes quantitative data from a study on the effects of dietary adenine supplementation in Drosophila melanogaster.

| Parameter | Control Diet | 0.05% (w/v) Adenine Diet | Fold Change | Reference |

| AMP:ATP Ratio | 0.08 ± 0.01 | 0.05 ± 0.005 | 0.625 | [12] |

| ADP:ATP Ratio | 0.15 ± 0.02 | 0.10 ± 0.01 | 0.667 | [12] |

| Median Lifespan (days) | 55 | 55 | 1.0 | [12] |

Table 1: Effect of dietary adenine supplementation on adenosine nucleotide ratios and lifespan in Drosophila melanogaster. Data are presented as mean ± s.e.m.[12]

These data indicate that adenine supplementation can significantly alter the ratios of adenosine nucleotides, which are critical for cellular energy homeostasis and signaling pathways that can influence processes like DNA synthesis.

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

Objective: To prepare a sterile stock solution of this compound for supplementation of cell culture media.

Materials:

-

Sterile, deionized water or phosphate-buffered saline (PBS)

-

Sterile 15 mL or 50 mL conical tubes

-

0.22 µm sterile syringe filter

-

Sterile syringes

Protocol:

-

Weigh out the desired amount of this compound powder in a sterile weighing boat. For a 10 mg/mL (approximately 58 mM) stock solution, weigh 100 mg of this compound.

-

Transfer the powder to a sterile conical tube.

-

Add a small volume of sterile water or PBS to the tube (e.g., 5 mL for a final volume of 10 mL).

-

Gently warm the solution to 37°C and vortex or sonicate to aid dissolution. This compound has a solubility of approximately 50 mg/mL in warm water.[7]

-

Once fully dissolved, bring the final volume to 10 mL with sterile water or PBS.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

[3H]-Adenine Incorporation Assay for Measuring DNA Synthesis

Objective: To quantify the rate of DNA synthesis in cultured cells by measuring the incorporation of radiolabeled adenine.

Materials:

-

Cultured mammalian cells

-

Complete cell culture medium

-

[3H]-Adenine (e.g., PerkinElmer)

-

Trichloroacetic acid (TCA), 10% (w/v) ice-cold

-

Ethanol, 70% ice-cold

-

Lysis buffer (e.g., 0.1% SDS, 10 mM Tris-HCl pH 7.4, 1 mM EDTA)

-

Scintillation vials

-

Scintillation fluid

-

Scintillation counter

Protocol:

-

Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.

-

Culture the cells overnight to allow for attachment and recovery.

-

The following day, treat the cells with experimental compounds as required.

-

Add [3H]-Adenine to the culture medium at a final concentration of 1-5 µCi/mL.

-

Incubate the cells for the desired labeling period (e.g., 2-24 hours).

-

To terminate the labeling, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Precipitate the macromolecules by adding 1 mL of ice-cold 10% TCA to each well and incubate on ice for 30 minutes.

-

Aspirate the TCA and wash the precipitate twice with ice-cold 70% ethanol.

-

Air-dry the wells completely.

-

Lyse the cells by adding 500 µL of lysis buffer to each well and incubate at 37°C for 30 minutes with gentle shaking.

-

Transfer the lysate to a scintillation vial.

-

Add 5 mL of scintillation fluid to each vial and mix thoroughly.

-

Measure the radioactivity in a scintillation counter.

-

Normalize the counts per minute (CPM) to the number of cells or total protein content.

Measurement of Adenine Phosphoribosyltransferase (APRT) Activity

Objective: To determine the enzymatic activity of APRT in cell lysates.

Materials:

-

Cell lysate

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl2)

-

Adenine

-

5-Phosphoribosyl-1-pyrophosphate (PRPP)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Protocol:

-

Prepare cell lysates by sonication or freeze-thaw cycles in a suitable lysis buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Set up the enzymatic reaction in a microcentrifuge tube:

-

50 µL of reaction buffer

-

10 µL of cell lysate (containing a known amount of protein)

-

10 µL of adenine solution (final concentration, e.g., 100 µM)

-

10 µL of PRPP solution (final concentration, e.g., 500 µM)

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-60 minutes).

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 0.4 M perchloric acid) and placing it on ice.

-

Centrifuge the quenched reaction to pellet precipitated protein.

-

Analyze the supernatant by HPLC to quantify the amount of AMP produced. The separation can be achieved using a C18 reverse-phase column with a phosphate (B84403) buffer/methanol mobile phase.

-

Calculate the APRT activity as the amount of AMP produced per unit of time per amount of protein (e.g., nmol/min/mg protein).

Conclusion

This compound serves as an essential tool for researchers and drug development professionals investigating the critical role of purine metabolism in DNA synthesis and overall cellular health. A thorough understanding of the de novo and salvage pathways for adenine nucleotide synthesis is paramount for identifying novel therapeutic targets and developing strategies to modulate DNA replication and repair in various disease contexts. The experimental protocols and quantitative data presented in this guide provide a solid foundation for designing and executing robust studies in this important area of research. The provided visualizations of the biochemical pathways and experimental workflows aim to facilitate a clearer understanding of these complex processes.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of deoxyadenosine-induced catabolism of adenine ribonucleotides in adenosine deaminase-inhibited human T lymphoblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Adenosine deaminase impairment and ribonucleotide reductase activity and levels in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. アデニン 塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 8. Sigma Aldrich Fine Chemicals Biosciences this compound | Fisher Scientific [fishersci.com]

- 9. Enzyme Activity Measurement of Adenine Phosphoribosyltransferase Using Chromatographic Assays [creative-enzymes.com]

- 10. researchgate.net [researchgate.net]

- 11. APRT (Adenine phosphoribosyltransferase) enzyme assay | Synnovis [synnovis.co.uk]

- 12. Dietary adenine controls adult lifespan via adenosine nucleotide biosynthesis and AMPK, and regulates the longevity benefit of caloric restriction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Adenine Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of adenine (B156593) hydrochloride hydrate (B1144303). The information is curated for professionals in research and development, particularly those in the pharmaceutical and biotechnology sectors.

Chemical and Physical Properties

Adenine hydrochloride hydrate is the salt of the purine (B94841) nucleobase adenine, protonated and crystallized with hydrochloric acid and water molecules. It is a white to off-white crystalline powder.[1] The degree of hydration can vary, with the hemihydrate being a commonly cited form.[2][][4][5]

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅H₅N₅ · HCl · xH₂O | [6][7] |

| C₅H₅N₅ · HCl · 0.5H₂O (hemihydrate) | [2][][4][5] | |

| Molecular Weight | 171.59 g/mol (anhydrous basis) | [1][6][7] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | ~285-291 °C (with decomposition) | [8][9] |

Solubility

| Solvent | Solubility | Source(s) |

| Warm Water | 50 mg/mL (clear to hazy, colorless to faint yellow or tan) | [6][7][10][11] |

| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [2][5] |

| DMSO | 8 mg/mL | [12][13] |

| Water | Sparingly Soluble (1-10 mg/mL) | [2][5] |

Chemical Structure and Crystallography

The chemical structure of this compound consists of the protonated adenine cation, a chloride anion, and water molecule(s) of hydration.

Crystallographic Data

A detailed study of the crystal structure of adenine hydrochloride hemihydrate was conducted by Cunane & Taylor (1993) at a low temperature of 123 K. This study provided precise molecular geometry and insights into the charge-density distribution.[14]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Temperature | 123 K |

| a | 7.891(3) Å |

| b | 22.242(8) Å |

| c | 7.448(3) Å |

| β | 113.193(5)° |

| Volume | 1201.6(3) ų |

| Z | 8 |

Significant differences in molecular geometry were observed when compared to earlier room-temperature studies.[14] For instance, the bond angles C(5)–N(7)–C(8) and C(4)–C(5)–N(7) were determined to be 103.88(5)° and 110.57(4)° respectively at 123 K.[14] The study also revealed the lone-pair electron density and confirmed the acidic nature of the hydrogen atom attached to C(8).[14]

Spectroscopic Data

NMR Spectroscopy

¹H NMR: Proton NMR spectra of adenine hydrochloride have been reported in different deuterated solvents. The chemical shifts are indicative of the aromatic purine ring system and the amine protons.

| Solvent | Chemical Shifts (ppm) | Source(s) |

| DMSO-d₆ | 9.5, 9.1, 8.632, 8.610 | [15][16] |

| D₂O | 8.480, 8.420 | [15][16] |

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the adenine moiety.

| Solvent | Chemical Shifts (ppm) | Source(s) |

| DMSO-d₆ | 152.38, 138.85 | [17] |

Infrared (IR) Spectroscopy

The IR spectrum of adenine shows characteristic absorption bands corresponding to N-H, C=N, and C=C stretching, as well as NH₂ bending vibrations. The hydrochloride salt is expected to show shifts in these bands due to protonation.

| Wavenumber (cm⁻¹) | Assignment |

| 3296 | νₐₛ(NH₂) |

| 3116 | νₛ(NH₂) |

| 1680 | ν(C=N), δ(NH₂) |

| 1600 | ν(C=C), δ(NH₂) |

Note: These values are for adenine; specific peak lists for the hydrochloride hydrate were not available in the search results.

Mass Spectrometry

Mass spectrometry of adenine typically shows a molecular ion peak corresponding to the mass of the neutral adenine molecule. The fragmentation pattern often involves the successive loss of HCN molecules.[18] The hydrochloride hydrate would likely show the protonated adenine molecule in the gas phase, depending on the ionization technique used.

Experimental Protocols

Synthesis of Adenine Hydrochloride

A common synthetic route to adenine hydrochloride involves the hydrolysis of N⁹-acetyladenine in the presence of hydrochloric acid.

Workflow for Synthesis of Adenine Hydrochloride:

Detailed Protocol:

-

Acetylation of Adenosine: In a reaction vessel, adenosine is heated with acetic anhydride to approximately 148°C until the solution becomes clear.

-

Purification of Intermediate: The reaction mixture is subjected to distillation under reduced pressure. The resulting product is cooled to 15°C and filtered to obtain N⁹-acetyladenine.

-

Hydrolysis: The N⁹-acetyladenine is suspended in water, and hydrochloric acid is added. The mixture is heated to 90°C for about 3 hours.

-

Decolorization and Crystallization: Activated charcoal is added to the hot solution to decolorize it, followed by filtration. The filtrate is then cooled to a low temperature (e.g., 2°C) to induce crystallization of adenine hydrochloride.

-

Isolation: The resulting crystals are collected by filtration and washed with ice-cold water.

NMR Spectroscopy Protocol

Sample Preparation:

-

¹H NMR: 5-25 mg of this compound is dissolved in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

¹³C NMR: A higher concentration of 50-100 mg in the same volume of solvent is typically required.

Data Acquisition:

-

Spectra are acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher).

-

For ¹H NMR, 8 to 16 scans are usually sufficient.

-

For ¹³C NMR, a larger number of scans is necessary to achieve a good signal-to-noise ratio.

-

Chemical shifts are referenced to a suitable internal standard (e.g., TMS) or the residual solvent peak.[17]

Infrared (IR) Spectroscopy Protocol

Sample Preparation (for solid samples):

-

KBr Pellet: 1-2 mg of finely ground this compound is mixed with approximately 100-200 mg of dry KBr powder. The mixture is pressed into a transparent pellet.

-

Nujol Mull: A small amount of the finely ground sample is mixed with a drop of mineral oil (Nujol) to form a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[19]

Data Acquisition:

-

A background spectrum of the empty spectrometer is recorded.

-

The prepared sample is placed in the sample holder, and the IR spectrum is recorded over the desired wavenumber range (typically 4000-400 cm⁻¹).

Mass Spectrometry Protocol

Sample Introduction and Ionization:

-

The choice of ionization method depends on the desired information.

-

Electron Ionization (EI): This is a "hard" ionization technique that can provide detailed fragmentation patterns for structural elucidation.[18]

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These are "soft" ionization techniques that are well-suited for obtaining the mass of the molecular ion with minimal fragmentation.[18]

Data Acquisition:

-

The mass spectrum is recorded, showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Role in Signaling Pathways

Adenine is a fundamental component of purinergic signaling, a form of extracellular communication mediated by purine nucleotides and nucleosides like ATP and adenosine.[] These molecules activate purinergic receptors on the cell surface, which are broadly classified into P1 (adenosine receptors) and P2 (ATP/ADP receptors) families. Adenine hydrochloride, as a source of adenine, is relevant to the study of these pathways.

Adenosine Receptor Signaling

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes. Their activation triggers downstream signaling cascades that modulate cellular function.

-

A₁ and A₃ Receptors: These receptors typically couple to Gᵢ/Gₒ proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects.

-

A₂ₐ and A₂ₑ Receptors: These receptors are generally coupled to Gₛ proteins, which activate adenylyl cyclase, resulting in an increase in cAMP production and activation of protein kinase A (PKA).

The diverse expression and signaling of these receptors make them attractive targets for drug development in various therapeutic areas, including inflammation, cardiovascular disease, and neuroscience.

References

- 1. Adenine hydrochloride | C5H6ClN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 4. Adenine·HCl (¹âµNâ , 98%) - Cambridge Isotope Laboratories, NLM-6924-0.01 [isotope.com]

- 5. researchgate.net [researchgate.net]

- 6. アデニン 塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 7. caissonlabs.com [caissonlabs.com]

- 8. rsc.org [rsc.org]

- 9. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]

- 10. mazams.weebly.com [mazams.weebly.com]

- 11. selleckchem.com [selleckchem.com]

- 12. as.uky.edu [as.uky.edu]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Adenine hydrochloride (2922-28-3) 1H NMR [m.chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. scienceopen.com [scienceopen.com]

- 17. acdlabs.com [acdlabs.com]

- 18. How Do You Prepare Samples For Infrared Spectroscopy? Master Solid, Liquid & Gas Techniques - Kintek Solution [kindle-tech.com]

- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

Adenine Hydrochloride Hydrate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of adenine (B156593) hydrochloride hydrate (B1144303), a crucial purine (B94841) nucleobase derivative for researchers, scientists, and professionals in drug development. This document covers its fundamental chemical and physical properties, including its CAS number and molecular weight, and presents detailed experimental protocols for its application in cell culture and in the induction of animal models for kidney disease. Furthermore, this guide elucidates the intricate signaling pathways associated with adenine's metabolic product, adenosine (B11128), offering a visual representation to aid in understanding its biological significance.

Core Compound Information

Adenine hydrochloride hydrate is the hydrochloride salt of adenine, a fundamental component of nucleic acids (DNA and RNA) and energy-carrying molecules like adenosine triphosphate (ATP). Its hydrated form is commonly used in laboratory settings due to its increased solubility in aqueous solutions compared to adenine free base.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for accurate preparation of solutions and for understanding the compound's behavior in experimental settings.

| Property | Value | Citations |

| CAS Number | 2922-28-3 | [1] |

| Molecular Weight | 171.59 g/mol (anhydrous basis) | [1] |

| Molecular Formula | C₅H₅N₅ · HCl · xH₂O | [1][2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | ~285 °C | [5] |

| Solubility | Warm Water: 50 mg/mL | [3] |

| 0.5 M HCl: 20 mg/mL | [2] | |

| Acetonitrile: 0.1-1 mg/mL (Slightly Soluble) | [6] | |

| DMSO: 8 mg/mL | [7] | |

| Purity | ≥99% | [1][3] |

Adenosine Signaling Pathway

Adenine is a precursor to adenosine, a potent signaling molecule that exerts its effects through four G protein-coupled receptors: A₁, A₂A, A₂B, and A₃. The activation of these receptors modulates intracellular cyclic AMP (cAMP) levels, thereby influencing a wide array of physiological processes. The pathway is initiated by the extracellular conversion of ATP to adenosine by ectonucleotidases. The following diagram illustrates the key steps in the adenosine signaling cascade.

Experimental Protocols

This compound is utilized in a variety of experimental contexts. Below are detailed methodologies for its application in mammalian cell culture and for the induction of tubulointerstitial fibrosis in a mouse model.

Supplementation in Mammalian Cell Culture

Adenine is a common supplement in cell culture media, particularly for fastidious cell lines or in protocols for the cultivation of primary cells such as keratinocytes.[8]

Objective: To prepare a stock solution of adenine for supplementation in cell culture media.

Materials:

-

This compound (or Adenine hemisulfate salt)

-

Hydrochloric acid (HCl), 1.0 N solution

-

Sterile, deionized water

-

Sterile filter (0.2 µm)

-

Sterile conical tubes or bottles for storage

Procedure:

-

Preparation of 0.05 N HCl: Dilute the 1.0 N HCl stock solution with sterile, deionized water to a final concentration of 0.05 N.

-

Dissolving Adenine: Weigh the desired amount of adenine salt. For a 100X stock solution (2.4 mg/mL), dissolve 121 mg of adenine hemisulfate salt in 50 mL of 0.05 N HCl.

-

Stirring: Stir the solution for approximately one hour to ensure complete dissolution.

-

Sterilization: Filter sterilize the adenine stock solution using a 0.2 µm syringe or bottle-top filter into a sterile container.

-

Storage: Store the stock solution at an appropriate temperature as determined by stability studies, often at 4°C for short-term use or -20°C for long-term storage.

-

Use in Media: When preparing the complete cell culture medium, dilute the stock solution to the final desired concentration (e.g., a 1:100 dilution for a 1X final concentration).

Induction of Tubulointerstitial Fibrosis in a Mouse Model

Oral administration of adenine is a well-established method for inducing a model of chronic kidney disease characterized by tubulointerstitial fibrosis.[9][10]

Objective: To induce tubulointerstitial fibrosis in mice through oral gavage of adenine.

Animal Model:

-

8-week-old male C57BL/6 mice, weighing approximately 20-25 g.[10]

Materials:

-

Adenine

-

Vehicle for suspension (e.g., sterile water or 0.5% Carboxymethyl cellulose)

-

Oral gavage needles

-

Syringes

Procedure:

-

Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week prior to the start of the experiment.

-

Preparation of Adenine Suspension: Prepare a suspension of adenine in the chosen vehicle. A common dosage is 4 mg of adenine in 200 µL of water per mouse.[10]

-

Administration: Administer the adenine suspension to the mice daily via oral gavage.

-

Duration: Continue the daily administration for a period of 21 to 28 days to induce significant tubulointerstitial fibrosis.[10][11]

-

Monitoring: Monitor the mice for changes in body weight and signs of renal dysfunction.

-

Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect kidney tissues for histological analysis (e.g., Masson's trichrome staining) and molecular analysis (e.g., qRT-PCR for fibrosis markers like type IV collagen and fibronectin).[10]

Conclusion

This compound is a versatile and indispensable compound in biomedical research. A thorough understanding of its properties, as outlined in this guide, is paramount for its effective and accurate use. The provided experimental protocols offer a starting point for researchers looking to utilize this compound in cell culture or in the development of in vivo disease models. Furthermore, the elucidation of the adenosine signaling pathway provides a crucial framework for interpreting the biological effects of adenine and for the development of novel therapeutic strategies targeting this pathway.

References

- 1. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. アデニン 塩酸塩 powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 3. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 4. Adenine hydrochloride | C5H6ClN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemos.de [chemos.de]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. nephrix-biosolutions.com [nephrix-biosolutions.com]

- 10. Frontiers | Metformin Attenuates Renal Fibrosis in a Mouse Model of Adenine-Induced Renal Injury Through Inhibiting TGF-β1 Signaling Pathways [frontiersin.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrate Forms of Adenine Hydrochloride

For researchers, scientists, and drug development professionals, a thorough understanding of the solid-state properties of active pharmaceutical ingredients (APIs) is critical. Adenine (B156593) hydrochloride, a salt of the essential nucleobase adenine, can exist in various crystalline forms, including hydrates. These different forms can exhibit distinct physicochemical properties that influence their handling, formulation, and bioavailability. This guide provides a comprehensive overview of the known hydrate (B1144303) forms of adenine hydrochloride, focusing on their structural characteristics, physicochemical properties, and methods for their preparation and analysis.

Physicochemical Properties of Adenine Hydrochloride Hydrates

Adenine hydrochloride is commercially available as a hemihydrate and a more general hydrate, often with an unspecified degree of hydration. The presence of water molecules within the crystal lattice can significantly impact properties such as solubility and stability.

| Property | Adenine Hydrochloride Hemihydrate | Adenine Hydrochloride (form unspecified) | Anhydrous Adenine Hydrochloride |

| Molecular Formula | C5H5N5 · HCl · 0.5H2O | C5H5N5 · HCl · xH2O | C5H6ClN5 |

| Molecular Weight | 180.60 g/mol | 171.59 g/mol (anhydrous basis) | 171.59 g/mol |

| CAS Number | 6055-72-7 | 2922-28-3 (anhydrous) | 2922-28-3 |

| Melting Point | 289-291 °C (decomposes)[1] | ~285 °C (decomposes)[2][3] | Not specified |

| Solubility in Water | 50 mg/mL[1] | 50 mg/mL[2][3][4] | Soluble in 1 M HCl at 20 mg/mL[5] |

| Appearance | White to off-white powder or crystals[1] | White to off-white powder[2][3] | White crystalline solid[6] |

Experimental Protocols

Preparation of Adenine Hydrochloride

A general method for the preparation of adenine involves the reaction of an arylazomalononitrile with a formic acid derivative in the presence of ammonia, followed by catalytic reduction. The resulting adenine can be purified by forming a mineral acid salt, such as the hydrochloride.

Purification via Hydrochloride Salt Formation:

-

Dissolve the crude adenine in a hot aqueous solution.

-

Adjust the pH of the solution to between 7.5 and 9.0 to separate any insoluble impurities by filtration.

-

To the hot filtrate, add hydrochloric acid to form adenine hydrochloride.

-

Add activated carbon and heat the solution to decolorize it.

-

Filter the hot solution to remove the activated carbon.

-

Cool the filtrate to allow for the crystallization of adenine hydrochloride.

-

Collect the crystals by filtration and dry them.

The specific hydrate form obtained will depend on the crystallization conditions, such as temperature, cooling rate, and solvent composition. To obtain a specific hydrate, such as the hemihydrate, precise control over these parameters is necessary. Further research into specific crystallization protocols for the hemihydrate is recommended for targeted synthesis.

Characterization by X-Ray Crystallography

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. For the different hydrate forms of adenine hydrochloride, single-crystal or powder X-ray diffraction can be used to elucidate the crystal structure, including the unit cell dimensions, space group, and the precise location of the adenine, chloride, and water molecules within the crystal lattice.[7][8]

General Workflow for X-ray Crystallography:

A study comparing the charge-density distribution of 1H(+)-adeniniumtrichlorozinc(II) with that of adenine hydrochloride hemihydrate confirms the existence of detailed crystallographic data for the hemihydrate form.[] Researchers seeking to differentiate between hydrate forms should perform powder X-ray diffraction (PXRD) and compare the resulting diffractograms to known patterns for the anhydrous and hydrated forms.

Spectroscopic Analysis

Spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are valuable for characterizing the hydrate forms of adenine hydrochloride.

-

FTIR Spectroscopy: The presence of water molecules in the hydrated forms will give rise to characteristic O-H stretching and bending vibrations in the IR spectrum, which would be absent in the spectrum of the anhydrous form. Attenuated total reflectance (ATR)-IR spectra are available for adenine hydrochloride hemihydrate.[10]

-

NMR Spectroscopy: 1H NMR spectroscopy can be used to confirm the structure of the adenine molecule.[11] While it may not directly quantify the degree of hydration in the solid state, it is a crucial tool for confirming the identity and purity of the organic component.

Biological and Pharmaceutical Relevance

Adenine hydrochloride and its hydrates are utilized in various research and pharmaceutical applications.

-

Cell Culture: It is a common supplement in cell culture media, promoting cell growth and proliferation.[4][12][13]

-

Biochemical Research: As a fundamental component of DNA, RNA, and ATP, adenine and its salts are essential in a wide range of biochemical and molecular biology research.[12][14]

-

Drug Development: Adenine derivatives are investigated as potential therapeutic agents, including antiviral and anticancer drugs.[12] Understanding the solid-state properties of adenine hydrochloride hydrates is crucial for the formulation and stability of such pharmaceuticals.[13]

The following diagram illustrates the central role of adenine in key biochemical pathways.

References

- 1. Adenine hydrochloride hemihydrate | 6055-72-7 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Adenine hydrochloride | 2922-28-3 [chemicalbook.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. Adenine hydrochloride | C5H6ClN5 | CID 76219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Adenine hydrochloride (2922-28-3) 1H NMR [m.chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

- 13. chemimpex.com [chemimpex.com]

- 14. medchemexpress.com [medchemexpress.com]

Adenine Hydrochloride Hydrate: A Technical Guide on its Purine Nature and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Conclusion: Adenine (B156593) Hydrochloride Hydrate (B1144303) is a Purine (B94841) Derivative

Adenine hydrochloride hydrate is unequivocally classified as a purine. The core of this molecule is adenine, a fundamental purine nucleobase.[1][2][3][4] The terms "hydrochloride" and "hydrate" indicate that the adenine molecule has been salified with hydrochloric acid and is associated with water molecules, respectively. These modifications enhance its stability and solubility for experimental use but do not alter the fundamental two-ring purine structure of the adenine base.[3] Adenine's purine structure is central to its biological role as a key component of nucleic acids (DNA and RNA), energy-carrying molecules like adenosine (B11128) triphosphate (ATP), and various cofactors.[1][3][4]

Applications in Preclinical Research: Modeling Chronic Kidney Disease

A significant application of adenine and its salt forms, like adenine hydrochloride, in preclinical research is the induction of an animal model of chronic kidney disease (CKD).[5][6] This model is valued for its ability to replicate many metabolic features observed in human CKD.[7] High doses of adenine overwhelm the normal purine salvage pathway, leading to its metabolism by xanthine (B1682287) oxidase into 2,8-dihydroxyadenine (B126177) (2,8-DHA).[5][7] Due to its poor solubility, 2,8-DHA precipitates and forms crystals within the renal tubules, leading to tubular injury, inflammation, fibrosis, and a progressive decline in renal function.[5][7][8]

Data Presentation: Induction of Chronic Kidney Disease in Rodent Models

The following table summarizes quantitative data from studies using adenine to induce CKD in mice and rats. Dosages and administration routes vary, leading to different severities and timelines of disease progression.

| Species | Adenine Dose | Administration Route | Duration | Key Quantitative Outcomes | Reference |

| Mouse | 50 mg/kg/day | Oral Gavage | 28 days | Plasma Creatinine: 1.9 ± 0.10 mg/dL (vs. 0.4 ± 0.02 mg/dL in control) Hematocrit: 36.5 ± 1.0% (vs. 49.6 ± 1.6% in control) Plasma EPO: 28 ± 2.4 pg/mL (vs. 61 ± 4.0 pg/mL in control) | [9] |

| Mouse | 50 mg/kg/day | Intraperitoneal Injection | 21 days | BUN: Significantly increased vs. control Plasma Creatinine: Significantly increased vs. control Fecal Water Content: Significantly decreased vs. control | [10] |

| Mouse | 25, 50, 75 mg/kg/day | In Feed | 13 days | Anal Temperature: Significantly decreased at all doses vs. control Water Intake: Increased at 50 mg/kg/day vs. control Food Intake: Decreased at 50 mg/kg/day vs. control | [11] |

| Rat | 0.75% w/w | In Feed | 4 weeks | Established model for inducing CKD with renal failure and anemia. | [9][12] |

| Rat | 50 & 100 mg/kg/day | Intraperitoneal Injection | 4 weeks | Dose-dependent increase in plasma and urinary inflammatory and oxidative stress biomarkers; significant increase in plasma urea (B33335) and creatinine. | [13] |

Experimental Protocols

Protocol 1: Induction of Anemia-Associated CKD in Mice via Oral Gavage

This protocol is adapted from studies focused on inducing CKD with significant associated anemia.[9]

-

Animal Model: 6-week-old male C57BL/6 mice.

-

Reagent Preparation: Prepare a suspension of adenine in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Administration: Administer adenine at a dose of 50 mg/kg body weight via oral gavage daily for 28 consecutive days. A vehicle-only group serves as the control.

-

Monitoring: Monitor animal body weight and general health status regularly.

-

Endpoint Analysis: At the end of the 28-day period, collect blood samples for analysis of renal function markers (serum creatinine, BUN) and anemia indicators (hematocrit, hemoglobin, plasma erythropoietin levels). Harvest kidneys for histopathological examination to assess tubulointerstitial fibrosis and inflammation.

Protocol 2: Induction of CKD and Gastrointestinal Dysfunction in Mice via Intraperitoneal Injection

This protocol is effective for studying the systemic effects of CKD, including related gastrointestinal issues.[10]

-

Animal Model: 6-week-old male ICR mice.

-

Reagent Preparation: Dissolve adenine in normal saline to the desired concentration.

-

Administration: Inject adenine intraperitoneally (i.p.) at a dose of 50 mg/kg body weight daily for 21 days. A saline-injected group serves as the control.

-

Monitoring: Monitor survival rate, body weight, and defecation status (frequency, fecal water content) throughout the study.

-

Endpoint Analysis: After 21 days, measure BUN and plasma creatinine. Perform renal histopathology to confirm kidney damage (e.g., inflammatory cell infiltration, glomerular necrosis, tubular dilatation). Colonic smooth muscle contraction can be measured using an organ bath technique to assess gastrointestinal motility.

Visualizing the Mechanisms

Metabolic Pathway of Adenine-Induced Nephropathy

The diagram below illustrates the metabolic fate of adenine at physiological versus pharmacological (high) doses, leading to the formation of injurious 2,8-dihydroxyadenine crystals in the kidneys.

Caption: Metabolic pathway of high-dose adenine leading to renal injury.

Signaling Cascade in Adenine-Induced Renal Fibrosis

Adenine-induced kidney injury activates multiple signaling pathways that contribute to the progression of renal fibrosis. The Wnt/β-catenin pathway is one such critical cascade.

Caption: Simplified signaling cascade in adenine-induced renal fibrosis.

References

- 1. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ≥99%, powder | Sigma-Aldrich [sigmaaldrich.com]

- 5. Adenine-induced animal model of chronic kidney disease: current applications and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenine-induced Rat CKD Model_GemPharmatech [en.gempharmatech.com]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

- 9. A novel approach to adenine-induced chronic kidney disease associated anemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel model of adenine-induced chronic kidney disease-associated gastrointestinal dysfunction in mice: The gut-kidney axis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of toxicological effects of chemical substances by gut microbiota: The example of adenine damage to the kidney and gut - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Development of a new model for the induction of chronic kidney disease via intraperitoneal adenine administration, and the effect of treatment with gum acacia thereon - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Purine: An In-depth Guide to the Natural Occurrence and Biological Roles of Adenine and Its Derivatives

An essential component of life's fundamental processes, adenine (B156593), a purine (B94841) nucleobase, and its derivatives are found across all domains of life. From serving as the central molecule in energy transfer to acting as critical signaling molecules, the diverse functions of adenine-containing compounds underscore their importance in cellular physiology and pharmacology. This technical guide provides a comprehensive overview of the natural occurrence of adenine and its key derivatives, details common experimental protocols for their analysis, and visualizes their intricate signaling pathways.

Natural Occurrence and Quantitative Data

Adenine and its derivatives are not uniformly distributed across different organisms or even within the tissues of a single organism. Their concentrations are tightly regulated and fluctuate based on metabolic state, developmental stage, and environmental conditions.

Adenosine (B11128) Triphosphate (ATP): The Universal Energy Currency

As the primary energy carrier in all known forms of life, Adenosine Triphosphate (ATP) is abundant within cells.[1] Its concentration is a key indicator of cellular energy status and viability.[2] Intracellular ATP concentrations are typically maintained in the millimolar (mM) range.[1][3][4]

| Organism/Tissue | ATP Concentration (mM) | Reference(s) |

| Eukaryotic Muscle | 1 - 10 µmol/g tissue (approximates to mM) | [1] |

| Various Eukaryotic, Archaeal, and Prokaryotic Cells/Tissues | Average of ~4.4 mM | [3] |

| General Intracellular | 1 - 10 mM | [4][5] |

Cyclic Adenosine Monophosphate (cAMP): A Pervasive Second Messenger

Cyclic AMP (cAMP) is a critical second messenger molecule involved in a multitude of signal transduction pathways, translating extracellular signals into intracellular responses.[6][7] Its intracellular concentration is typically in the nanomolar (nM) to micromolar (µM) range and is dynamically regulated by the enzymes adenylyl cyclase and phosphodiesterase.[7][8]

| Cellular State | Typical cAMP Concentration Range | Reference(s) |

| Basal (unstimulated) | Nanomolar (nM) | [7][8] |

| Stimulated | Micromolar (µM) | [7][8] |

Adenosine: A Neuromodulator and Signaling Molecule

Adenosine plays a crucial role in cellular signaling, particularly in the nervous and cardiovascular systems.[9][10] Extracellular adenosine levels are normally in the nanomolar range but can increase significantly under conditions of cellular stress or injury.[10]

| Location | Adenosine Concentration Range | Reference(s) |

| Extracellular (basal) | Nanomolar (nM) | [10] |

| Extracellular (stimulated/stressed) | Micromolar (µM) | [10] |

Cytokinins: Plant Growth Regulators

Cytokinins are a class of plant hormones derived from adenine that are central to the regulation of cell division, growth, and differentiation.[11][12] Their concentrations in plant tissues are highly variable, depending on the specific tissue, developmental stage, and environmental conditions.[13]

| Plant Tissue/Condition | Cytokinin Type & Concentration (example) | Reference(s) |

| Arabidopsis thaliana (various tissues) | Zeatin and its derivatives (pmol/g fresh weight) | [14] |

| Glyphosate-treated leafy spurge (aerial tissues) | Various cytokinin precursors, bioactive forms, and catabolites (ng/g dry weight) | [15] |

Experimental Protocols

The accurate quantification of adenine and its derivatives is crucial for understanding their physiological roles. A variety of methods are employed for their extraction, separation, and detection.

Protocol 1: Extraction and Quantification of Cytokinins from Plant Tissue by UHPLC-HRMS

This method provides a robust approach for the analysis of various cytokinin species in plant tissues.[16][17]

1. Sample Preparation:

-

Collect plant tissue and immediately freeze in liquid nitrogen.[18] Store at -80°C until use.

-

Grind the frozen tissue to a fine powder under liquid nitrogen.[18]

2. Extraction:

-

Extract the ground tissue twice with a cold extraction buffer of methanol:water:formic acid (15:4:1, v/v/v).[17]

-

Add an internal standard, such as deuterated cytokinin standards, to the extraction buffer for quantification.[18]

-

Centrifuge the extract at high speed (e.g., 14,650 rpm) at 4°C for 30 minutes.[17]

3. Purification:

-

Collect the supernatant and evaporate the methanol.

-

Reconstitute the sample in 1% (v/v) acetic acid.[17]

-

Perform solid-phase extraction (SPE) using a mixed-mode cation exchange column (e.g., Oasis MCX).[14][17][18]

-

Wash the column with 1% acetic acid and then with methanol.[17]

-

Elute the cytokinins with 0.35 M ammonia (B1221849) in 70% methanol.[17]

-

Evaporate the eluate to dryness.

4. Quantification by UHPLC-HRMS:

-

Reconstitute the dried sample in a suitable solvent for injection.

-

Separate the cytokinin species using a C18 reverse-phase column with a gradient of mobile phases (e.g., 0.1% formic acid in water and 0.1% formic acid in methanol).[17]

-

Detect and quantify the cytokinins using a high-resolution mass spectrometer in positive ion mode.[16][17]

-

Normalize the results against the internal standard and the fresh weight of the tissue sample.[17]

Protocol 2: Measurement of Intracellular ATP using a Luminescence-Based Assay

This protocol describes a common high-throughput method for quantifying cellular ATP levels.[19][20][21]

1. Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a desired density and culture overnight.[21]

-

Treat cells with experimental compounds as required.

2. Cell Lysis:

-

For adherent cells, remove the culture medium and add a nucleotide-releasing reagent.[20]

-

For suspension cells, directly add the nucleotide-releasing reagent to the cell suspension.[20]

-

Incubate at room temperature to ensure complete cell lysis and release of ATP.

3. Luminescence Reaction:

-

Prepare an ATP detection cocktail containing luciferase and D-luciferin.[20]

-

Add the detection cocktail to each well of the 96-well plate.

-

The luciferase enzyme catalyzes the conversion of D-luciferin to oxyluciferin in the presence of ATP, which generates light.

4. Signal Detection and Quantification:

-

Immediately measure the luminescence signal using a luminometer.[19]

-

Prepare a standard curve with known concentrations of ATP.

-

Calculate the ATP concentration in the samples by comparing their luminescence readings to the standard curve.[20]

Protocol 3: Quantification of Intracellular cAMP using a Competitive Immunoassay

This protocol outlines a common method for measuring intracellular cAMP levels, often used in studies of G protein-coupled receptor (GPCR) signaling.[22][23][24]

1. Cell Seeding and Stimulation:

-

Plate cells expressing the GPCR of interest in a 384-well plate and incubate.[22]

-

Treat the cells with agonists or antagonists to modulate cAMP production. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.[23]

2. Cell Lysis and Detection Reagent Addition:

-

Lyse the cells and add a detection reagent mixture. This mixture typically contains an anti-cAMP antibody labeled with a donor fluorophore and cAMP labeled with an acceptor fluorophore.[22][24]

3. Competitive Binding:

-

The cAMP from the cell lysate competes with the labeled cAMP for binding to the anti-cAMP antibody.[22]

-

The amount of labeled cAMP that binds to the antibody is inversely proportional to the concentration of cAMP in the cell sample.[22]

4. Signal Reading:

-

After an incubation period to allow the binding reaction to reach equilibrium, read the plate on a suitable plate reader (e.g., for HTRF or AlphaScreen).[22]

-

The signal generated (e.g., fluorescence resonance energy transfer) will be inversely proportional to the amount of cAMP in the sample.

5. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.[22]

-

Determine the cAMP concentration in the samples by interpolating their signal readings from the standard curve.

Signaling Pathways Involving Adenine Derivatives

Adenine derivatives are central to numerous signaling cascades that regulate a vast array of cellular processes.

The cAMP Signaling Pathway

The cAMP signaling pathway is a ubiquitous mechanism for signal transduction.[8] It is initiated by the binding of an extracellular ligand to a G protein-coupled receptor (GPCR), leading to the activation of adenylyl cyclase, which synthesizes cAMP from ATP. cAMP then activates downstream effectors, most notably Protein Kinase A (PKA), to elicit a cellular response.[7][8]

The Adenosine Signaling Pathway

Extracellular adenosine signals through four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[10][25] These receptors are coupled to different G proteins, leading to diverse downstream effects. A1 and A3 receptors typically couple to Gi, inhibiting adenylyl cyclase and decreasing cAMP levels, while A2A and A2B receptors usually couple to Gs, stimulating adenylyl cyclase and increasing cAMP.[25][26][27]

The Cytokinin Signaling Pathway in Plants

In plants, cytokinin signaling is mediated by a two-component system.[12] Cytokinins are perceived by histidine kinase receptors in the endoplasmic reticulum.[11][12] This binding leads to a phosphorelay cascade that ultimately results in the activation of type-B response regulators, which are transcription factors that modulate the expression of cytokinin-responsive genes.[12][15]

References

- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 2. ATP Assays | What is an ATP Assay? [worldwide.promega.com]

- 3. mdpi.com [mdpi.com]

- 4. biology.stackexchange.com [biology.stackexchange.com]

- 5. Physiology, Adenosine Triphosphate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extracellular Adenosine Signaling in Molecular Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.biologists.com [journals.biologists.com]

- 12. Cytokinin - Wikipedia [en.wikipedia.org]

- 13. Biosynthesis of Cytokinin - Dora Agri-Tech [doraagri.com]

- 14. Efficiency of different methods of extraction and purification of cytokinins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Quantification of Cytokinin Levels and Responses in Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. metabolomicsworkbench.org [metabolomicsworkbench.org]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Biochemical measurements of ATP and ADP [bio-protocol.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. cAMP Assays [bio-protocol.org]

- 24. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide: Adenine Hydrochloride Hydrate vs. Adenine Free Base for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenine (B156593), a fundamental purine (B94841) nucleobase, is a critical component in a multitude of biological processes, from its role in the structure of DNA and RNA to its function in cellular energy transfer as adenosine (B11128) triphosphate (ATP). In the research setting, adenine is utilized in a wide range of applications, including cell culture, in vivo studies to model diseases, and various biochemical assays. Scientists have the choice between two common forms of this compound: adenine free base and adenine hydrochloride hydrate (B1144303). The selection between these two forms is not trivial and can significantly impact experimental outcomes due to differences in their physicochemical properties. This technical guide provides a comprehensive comparison of adenine hydrochloride hydrate and adenine free base, offering data-driven insights and detailed protocols to aid researchers in making an informed decision for their specific experimental needs.

Physicochemical Properties: A Comparative Analysis

The choice between the hydrochloride salt and the free base form of adenine often comes down to solubility and stability. The addition of a hydrochloride group and water of hydration alters the molecule's properties, which can be advantageous or disadvantageous depending on the application.

Table 1: Comparative Physicochemical Data of Adenine Free Base and this compound

| Property | Adenine Free Base | This compound | Key Considerations for Researchers |

| Molecular Formula | C₅H₅N₅[1] | C₅H₅N₅ · HCl · xH₂O | The hydrochloride hydrate has a higher molecular weight, which must be accounted for when preparing solutions of a specific molarity. |

| Molecular Weight | 135.13 g/mol [1] | ~171.59 g/mol (anhydrous HCl salt)[2][3] | Accurate molar calculations are crucial for reproducible experiments. |

| Appearance | White to off-white powder[1] | White to off-white crystalline powder | Both forms are visually similar. |

| Solubility in Water | 1030 mg/L (at 25 °C)[4] | Sparingly Soluble: 1-10 mg/ml[5] | Adenine hydrochloride's enhanced aqueous solubility is a major advantage for preparing stock solutions without the need for pH adjustment or heating.[6] |

| Solubility in DMSO | Soluble | 50 mg/mL (with heating)[7] | Both forms are soluble in DMSO, a common solvent for in vitro studies. However, the hydrochloride salt may require heating to achieve higher concentrations.[7] |

| Solubility in Acid | Soluble in 0.5 M HCl (20 mg/mL)[8] | Soluble | The free base requires an acidic environment to fully dissolve in aqueous solutions. |

| pKa | 4.15 (at 25 °C)[4], 4.2[9] | Not explicitly found, but expected to be lower | The pKa indicates that adenine is a weak base. The hydrochloride salt is the protonated form, which explains its higher water solubility. |

| Stability | Stable at room temperature for years[1][10]. | Stable at -20°C for 3 years (powder)[7]. | Both forms are stable as solids when stored correctly. Solutions of adenine free base are stable for months when sterile-filtered and stored at 2-8°C.[10] |

Experimental Considerations and Protocols

The practical differences between the two forms of adenine become most apparent during the preparation of stock solutions and their application in experimental systems.

Preparation of Stock Solutions

Key Workflow: Preparing Adenine Solutions

Caption: Workflow for preparing adenine solutions.

Protocol 1: Preparation of a 1 mg/mL Adenine Free Base Stock Solution for Cell Culture

-

Weighing: Accurately weigh 10 mg of adenine free base powder.

-

Solubilization: Add the powder to 10 mL of sterile distilled water.

-

Heating and Stirring: Heat the solution to approximately 65°C while stirring continuously until the adenine is completely dissolved. This may take over an hour.[11]

-

Sterilization: Once dissolved and cooled to room temperature, sterile filter the solution through a 0.22 µm filter.

-

Storage: Store the sterile stock solution at 2-8°C. Solutions should be stable for several months.[10]

Protocol 2: Preparation of a 10 mg/mL this compound Stock Solution

-

Weighing: Accurately weigh 100 mg of this compound.

-

Solubilization: Add the powder to 10 mL of sterile distilled water in a sterile container.

-

Dissolving: Mix by vortexing or inverting the container until the powder is fully dissolved. Gentle warming may be used to expedite dissolution if necessary.

-

Sterilization: Sterile filter the solution through a 0.22 µm filter.

-

Storage: Store the sterile stock solution at 2-8°C.

Applications in Research

Cell Culture:

Adenine is a common supplement in cell culture media, particularly for specialized cell types or in studies investigating purine metabolism. The choice between the two forms can affect the pH of the medium.

-

Adenine Free Base: When preparing a stock solution in water, heating is often required.[11] Alternatively, dissolving in a dilute acid like 0.5 M HCl is effective, but this acidic stock must be carefully buffered when added to the cell culture medium to avoid significant pH changes.[8]

-

This compound: Its higher water solubility at neutral pH makes it more convenient for direct addition to cell culture media without the need for significant pH adjustments.

In Vivo Studies:

Adenine is frequently used to induce animal models of chronic kidney disease and tubulointerstitial fibrosis.[12][13][14]

-

Administration: For oral administration, adenine can be mixed with the animal's feed. The choice between the free base and hydrochloride salt may influence palatability and absorption.

-

Dosage: Dosages are typically calculated based on the weight of the adenine molecule. It is crucial to account for the additional weight of the hydrochloride and water molecules when using the salt form to ensure equivalent molar doses.

Adenine in Biological Signaling Pathways

Adenine is a central molecule in several critical signaling pathways. Understanding these pathways is essential for designing and interpreting experiments involving adenine supplementation or manipulation of its metabolism.

Purinergic Signaling:

Extracellular adenine nucleotides and nucleosides, including ATP and adenosine, are key signaling molecules that act on purinergic receptors (P1 and P2).[15][16][17] This signaling cascade is involved in a vast array of physiological processes, including inflammation, neurotransmission, and cardiovascular function.[17][18]

Caption: Simplified Purinergic Signaling Pathway.

Adenine Salvage Pathway:

Cells can synthesize purines de novo or recycle them through salvage pathways. The adenine salvage pathway is a crucial mechanism for maintaining the cellular pool of adenine nucleotides.[19][20][21]

Caption: The Adenine Salvage Pathway.

Conclusion and Recommendations

The choice between this compound and adenine free base is primarily dictated by the specific requirements of the experimental protocol, with solubility being the most significant differentiating factor.

-

For applications requiring the straightforward preparation of aqueous stock solutions at neutral pH, such as in many cell culture experiments, this compound is the superior choice. Its enhanced water solubility simplifies solution preparation and minimizes the need for pH adjustments that could affect the experimental system.

-

Adenine free base is a suitable and more cost-effective option when the experimental protocol allows for the use of acidic solvents for dissolution or when the compound is administered as a solid, for instance, mixed in animal feed.

Regardless of the form chosen, it is imperative for researchers to:

-

Accurately calculate molar concentrations , taking into account the different molecular weights.

-

Ensure complete dissolution of the compound to achieve accurate and reproducible results.

-

Consider the potential impact of the chosen form on the pH of the experimental system , particularly in sensitive applications like cell culture.

By carefully considering the information and protocols outlined in this guide, researchers can select the most appropriate form of adenine for their studies, leading to more reliable and reproducible scientific outcomes.

References

- 1. usbio.net [usbio.net]

- 2. selleckchem.com [selleckchem.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Adenine | C5H5N5 | CID 190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. nbinno.com [nbinno.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 腺嘌呤 BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stock solutions [wahoo.nsm.umass.edu]

- 12. The in vivo effects of adenine-induced chronic kidney disease on some renal and hepatic function and CYP450 metabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel model of adenine-induced tubulointerstitial nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Evaluation of toxicological effects of chemical substances by gut microbiota: The example of adenine damage to the kidney and gut - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Purine and purinergic receptors in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. adenine and adenosine salvage I | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. adenine and adenosine salvage III | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

The Dawn of a Nucleobase: A Technical History of Adenine's Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the pivotal discovery and early history of adenine (B156593), a cornerstone of modern molecular biology and drug development. We delve into the foundational experiments that first isolated and characterized this crucial nucleobase, providing a technical overview for today's scientific professionals.

The Isolation of a Fundamental Building Block: Albrecht Kossel's Breakthrough

The journey to understanding adenine began in the late 19th century, a period of burgeoning exploration into the chemical constituents of life. At the forefront of this research was German biochemist Albrecht Kossel , whose meticulous work on "nuclein," a substance first isolated from pus cells by Friedrich Miescher, would lead to the identification of the nucleic acid bases.

Between 1885 and 1901, Kossel and his students systematically broke down nucleic acids using hydrolysis, isolating and naming its five constituent organic compounds: adenine, cytosine, guanine (B1146940), thymine, and uracil.[1] Kossel first isolated adenine in 1885 from the pancreas, naming it after the Greek word "aden" for gland.[2][3] This seminal work earned him the Nobel Prize in Physiology or Medicine in 1910.

Experimental Protocol: Isolation of Adenine from Pancreatic Tissue (Reconstructed)

Objective: To isolate and purify adenine from bovine pancreas.

Materials:

-

Bovine pancreas (a rich source of nucleated cells)

-

Dilute mineral acids (e.g., sulfuric acid or hydrochloric acid) for hydrolysis

-

Bases (e.g., ammonia, calcium hydroxide) for precipitation and neutralization

-

Solvents (e.g., water, ethanol) for extraction and crystallization

-

Picric acid or silver nitrate (B79036) for precipitation of purines

Methodology:

-

Tissue Preparation: A large quantity of bovine pancreas (reports suggest as much as 100 kilograms) was minced and treated to remove fats and connective tissues.[3]

-

Nuclein Extraction: The prepared tissue was then treated to isolate the cell nuclei and the "nuclein" within, likely following a modification of Miescher's original method.

-

Acid Hydrolysis: The isolated nuclein was subjected to hydrolysis with a dilute mineral acid and heated. This process breaks the phosphodiester bonds of the nucleic acids and the glycosidic bonds linking the nucleobases to the sugar backbone.

-

Purine (B94841) Precipitation: After hydrolysis, the solution containing the liberated nucleobases was treated to separate the purines (adenine and guanine) from other components. This was often achieved by adding a precipitating agent such as silver nitrate or picric acid, which selectively forms salts with purines.

-

Fractional Crystallization: The precipitated purine salts were then further purified through a series of dissolutions and recrystallizations (fractional crystallization) to separate adenine from guanine and other impurities.

-

Characterization: The final crystalline product, adenine, was then subjected to the analytical techniques of the time to determine its properties.

The Dawn of Synthetic Purines: Emil Fischer's Contribution

Following Kossel's isolation of adenine, the next monumental step was to determine its chemical structure and to achieve its synthesis in the laboratory. This challenge was taken up by the brilliant German chemist Emil Fischer , whose work on sugars and purines would earn him the Nobel Prize in Chemistry in 1902.

Fischer's research, conducted in the late 19th and early 20th centuries, established the fundamental bicyclic structure of the purine ring system, which is shared by adenine, guanine, and other important biological molecules like caffeine (B1668208) and uric acid. His group's synthetic work provided irrefutable proof of the structures of these compounds.

Experimental Protocol: Synthesis of Purines (Conceptual Pathway)

Fischer's syntheses were complex, multi-step processes. While the specific, step-by-step protocols from his original papers in "Berichte der deutschen chemischen Gesellschaft" are highly detailed and couched in the chemical nomenclature of the time, the general strategy involved building the purine ring system from simpler acyclic precursors. A key intermediate in many of these syntheses was uric acid . The conceptual pathway to synthesize purines like adenine involved:

-

Starting Material: Uric acid, which could be readily obtained from natural sources like guano.

-

Chlorination: Treatment of uric acid with reagents like phosphorus oxychloride to produce chlorinated intermediates, such as 2,6,8-trichloropurine.

-

Reductive Dechlorination and Amination: Stepwise replacement of the chlorine atoms with hydrogen (reduction) and amino groups (amination) to yield the desired purine. For adenine (6-aminopurine), this would involve replacing the chlorine at the 6-position with an amino group.

Early Quantitative Data and Physical Properties

| Property | Value (Modern Data) | Historical Significance |

| Chemical Formula | C₅H₅N₅ | The determination of the correct empirical formula was a critical step in elucidating the structure of adenine. |

| Molar Mass | 135.13 g/mol | Inferred from the elemental composition and molecular structure. |

| Appearance | White, crystalline solid | The ability to obtain a crystalline solid was a key indicator of purity in 19th-century chemistry. |

| Melting Point | 360-365 °C (decomposes) | A high melting point would have indicated a stable, likely aromatic compound. |

Early Understanding of Adenine's Biological Role and Signaling

In the immediate aftermath of its discovery, the biological role of adenine was not fully understood. It was recognized as a fundamental component of the "nuclein" found in the cell nucleus, but the concept of nucleic acids as the carriers of genetic information was still decades away.

The initial understanding of adenine's function was primarily structural – it was one of the building blocks of a major cellular substance. The broader physiological roles of adenine, particularly in energy metabolism and signaling, were uncovered much later.

-

Energy Metabolism: The discovery of adenosine (B11128) triphosphate (ATP) and its central role as the energy currency of the cell in the 1920s and 1930s revealed a critical function for adenine outside of nucleic acids.

-

Signaling: The concept of purinergic signaling, where adenosine and ATP act as extracellular signaling molecules, was first proposed in the 1970s. This field has since exploded, revealing the crucial role of adenosine receptors in a vast array of physiological processes, from neurotransmission to inflammation.

Conclusion

The discovery and characterization of adenine by Albrecht Kossel and the elucidation of its structure and synthesis by Emil Fischer were landmark achievements in the history of biochemistry. These foundational studies, conducted with the limited tools of the 19th century, laid the groundwork for the revolutions in molecular biology, genetics, and pharmacology that would follow. For today's researchers, understanding this history provides a valuable context for the ongoing exploration of the multifaceted roles of adenine and its derivatives in health and disease.

References

Methodological & Application

Application Notes and Protocols for Adenine Hydrochloride Hydrate in Yeast Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of adenine (B156593) hydrochloride hydrate (B1144303) in Saccharomyces cerevisiae cell culture. The protocols are particularly relevant for studies involving adenine auxotrophic strains, which are invaluable tools in genetic research and for the production of recombinant proteins. Proper supplementation with adenine is critical for the growth, viability, and physiological state of these strains.

Introduction

Adenine, a fundamental purine (B94841) nucleobase, is essential for the synthesis of DNA, RNA, and ATP.[1][2] While wild-type yeast can synthesize adenine de novo, strains with mutations in the ADE genes are auxotrophic for adenine and require its supplementation in the growth medium.[3][4] Insufficient adenine can lead to cell cycle arrest and cell swelling, while excessive concentrations can negatively impact the expression of some heterologous proteins.[3][5] Therefore, optimizing adenine concentration is crucial for reproducible experimental outcomes. Adenine hydrochloride hydrate is a common, water-soluble salt of adenine used for supplementing yeast culture media.[6]

Signaling Pathways

Adenine Biosynthesis and Salvage Pathways